molecular formula C25H32N2O4 B2774405 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide CAS No. 921811-62-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2774405
CAS No.: 921811-62-3
M. Wt: 424.541
InChI Key: NJYVMQJAXSHHJC-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)12-13-27-20-11-10-19(14-22(20)31-16-25(4,5)24(27)29)26-23(28)15-30-21-9-7-6-8-18(21)3/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVMQJAXSHHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core. Its molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S with a molecular weight of 448.6 g/mol. The structure contributes to its pharmacological properties and interactions with biological targets.

PropertyValue
Molecular FormulaC22H32N4O4SC_{22}H_{32}N_{4}O_{4}S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3

Case Study: Antimicrobial Efficacy

A study conducted on structurally similar oxazepine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. In vitro assays indicated that oxazepine derivatives could inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS) .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacterial strains; mechanism involves cell wall synthesis inhibition .
Anti-inflammatoryReduces cytokine production and nitric oxide levels in LPS-stimulated cells .

The biological activities of this compound are likely mediated through multiple pathways:

  • Enzyme Inhibition : Compounds within this class may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with receptors involved in pain and inflammation signaling.
  • Cellular Uptake : Lipophilicity allows for effective cellular penetration and interaction with intracellular targets.

In Silico Studies

In silico studies have been employed to predict the pharmacokinetic properties and bioactivity of this compound. These studies suggest favorable absorption and distribution characteristics with low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., dichloromethane or ethanol), and catalyst/base use (e.g., triethylamine) to maximize yield and purity . Multi-step protocols often involve refluxing under inert atmospheres and purification via high-performance liquid chromatography (HPLC) . Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progress .

Q. What are the standard characterization techniques for confirming its structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for structural confirmation . Infrared (IR) spectroscopy identifies functional groups, while X-ray crystallography may resolve complex stereochemistry . Purity is validated via HPLC with UV detection .

Q. How can researchers determine physical properties when critical data (e.g., density, boiling point) are unavailable?

  • Methodological Answer : Computational tools like molecular dynamics simulations or group contribution methods (e.g., Joback-Reid) estimate missing properties . Experimental measurements using differential scanning calorimetry (DSC) for melting points or gas chromatography (GC) for volatility are recommended . Solubility can be empirically tested in solvents like DMSO or ethanol .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize reaction conditions . Tools like Gaussian or ORCA simulate electronic properties, aiding in catalyst selection . ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using validated in vitro models (e.g., HEK293 cells for receptor binding) and include positive controls . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) clarify trends .

Q. What strategies are effective for modifying the compound to enhance pharmacological activity?

  • Methodological Answer : Targeted modifications include:

  • Side-chain functionalization : Introduce electron-withdrawing groups (e.g., halogens) to improve binding affinity .
  • Ring substitution : Replace the oxazepine core with thiazepine to alter metabolic stability .
  • Prodrug design : Incorporate ester linkages for improved bioavailability . Reaction kinetics (e.g., Arrhenius plots) guide condition optimization .

Q. How can Design of Experiments (DoE) principles improve synthesis scalability?

  • Methodological Answer : DoE identifies critical factors (e.g., solvent ratio, catalyst loading) via factorial designs, reducing experimental runs . Response surface methodology (RSM) optimizes parameters like temperature and pH . For example, a central composite design can map yield vs. reaction time .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC . Light sensitivity is tested using ICH Q1B photostability guidelines . Solid-state stability is evaluated using X-ray powder diffraction (XRPD) to detect polymorphic changes .

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